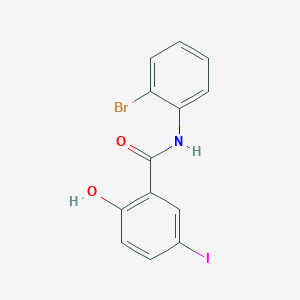

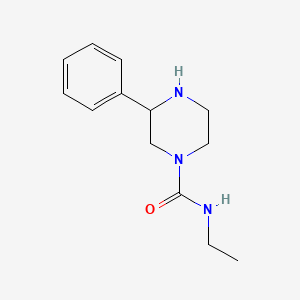

(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid, also known as (3S,6R)-BOC-6-Me-Pip-3-COOH, is an organic compound that is widely used in the synthesis of various drugs and other compounds. It is a derivative of piperidine, a cyclic organic compound that is found in a variety of natural products, including alkaloids. The compound can be synthesized using a variety of methods, including the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. (3S,6R)-BOC-6-Me-Pip-3-COOH has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis of Orthogonally Protected Amino Acids

Research has demonstrated methodologies for synthesizing orthogonally protected amino acids, using compounds similar to "(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid". These synthetic approaches are crucial for the synthesis of edeine analogs, employing differently N-protected diamino acids as substrates. The absolute configuration of newly generated asymmetric carbon atoms in the synthesized products is typically determined by NMR spectroscopy, highlighting the compound's application in producing β-hydroxy-γ,δ-diamino products for further research applications (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Palladium-catalyzed CH Functionalization

Another application is observed in palladium-catalyzed CH functionalization processes, where compounds with similar structures are used in medicinal chemistry synthesis. This methodology, including Buchwald's and Hartwig's methodologies, is essential for constructing complex molecules, demonstrating the compound's utility in developing serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Asymmetric Synthesis of Piperidines

The compound also finds use in the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthetic route involves a domino process including allylic acetate rearrangement and stereoselective rearrangement, leading to biologically significant polysubstituted piperidines. Such methodologies allow for the sequential attachment of aryl groups, showcasing the compound's role in synthesizing molecules with potential biological interest (Salgado et al., 2019).

Propriétés

IUPAC Name |

(3S,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAWHXIPKUMC-YPMHNXCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)

![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)

![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)

![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)

![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)

![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)

![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)